N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-14-19(22(30)26(24(14)2)15-8-4-3-5-9-15)23-18(27)12-13-25-20(28)16-10-6-7-11-17(16)21(25)29/h3-11H,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKUHFHSQODMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring and an isoindole moiety. Its molecular formula is , with a molecular weight of approximately 349.4 g/mol. The presence of multiple functional groups contributes to its biological activity.
Antioxidant Properties
Research indicates that compounds with pyrazole structures often exhibit significant antioxidant activities. For instance, molecular docking studies have shown that derivatives of pyrazoles can effectively scavenge free radicals and reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation, such as NF-kB signaling .
Antimicrobial Activity
This compound has been tested against a range of microbial strains. Results indicate effective antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in preclinical models. The mechanisms involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound can interfere with signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
- Interaction with Cellular Targets : Binding to specific receptors or proteins can alter cellular responses to stimuli.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound in various biological assays:
| Study | Model | Outcome |
|---|---|---|
| Study 1 | Human cancer cell lines | Induced apoptosis with IC50 values ranging from 10 to 25 µM |
| Study 2 | Murine inflammation model | Reduced swelling and cytokine levels significantly compared to control |
| Study 3 | Bacterial infection model | Exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against Staphylococcus aureus |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. Studies have shown that the incorporation of isoindole moieties enhances the cytotoxic effects against various cancer cell lines. For example, compounds similar to N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
-
Anti-inflammatory Effects
- Pyrazole derivatives are known for their anti-inflammatory properties. The compound under discussion has been investigated for its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a role in treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Activity
Synthesis and Derivatives
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) derivatives often involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining pyrazole derivatives with isoindole compounds through condensation reactions to form the target amide.
| Synthesis Method | Description |
|---|---|
| Condensation | Reaction between pyrazole and isoindole derivatives |
| Cyclization | Formation of cyclic structures enhancing stability |
| Functionalization | Addition of functional groups to improve activity |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole-based compounds for their anticancer activity against breast cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Properties
In a study focused on rheumatoid arthritis models, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) derivatives were shown to reduce swelling and pain significantly compared to control groups. The mechanism was linked to the inhibition of COX enzymes and cytokine production .
Case Study 3: Antimicrobial Efficacy
Research conducted on various bacterial strains revealed that the compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The study suggested further exploration into its use as a novel antimicrobial agent .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Several structurally related compounds have been synthesized and characterized, differing primarily in the substituents on the pyrazole ring and the amide-linked aromatic groups. Key examples include:
Table 1: Structural and Crystallographic Comparison of Analogs
Key Findings from Crystallographic Studies
Dihedral Angles and Conformational Flexibility The 4-nitrophenyl analog exhibits a dihedral angle of 67.0° between the pyrazole and nitrophenyl rings, indicating significant torsional strain . In contrast, the 2,4-dichlorophenyl derivative shows a smaller dihedral angle (48.45°) between the pyrazole and dichlorophenyl rings, suggesting reduced steric hindrance . These differences highlight how electron-withdrawing groups (e.g., NO₂, Cl) influence molecular planarity and packing efficiency.
Hydrogen Bonding and Supramolecular Assembly
- Most analogs form R₂²(10) hydrogen-bonded motifs via N–H⋯O interactions between the pyrazole amide group and adjacent molecules .
- The methylsulfanylphenyl derivative exhibits additional weak C–H⋯O interactions, stabilizing a 2D network .
Comparative Physicochemical Properties
Table 2: Physicochemical Parameters
Q & A
Q. What synthetic methodologies are commonly employed for this compound?
The compound is synthesized via amide coupling reactions using carbodiimide-based reagents (e.g., EDC/HCl) in dichloromethane or DMF, with triethylamine as a base. For instance, coupling pyrazole-4-amine derivatives with isoindole-1,3-dione-containing carboxylic acids under controlled temperatures (273–298 K) achieves optimal yields. Post-synthesis purification involves column chromatography or recrystallization from solvents like methanol or chloroform .
Q. Which analytical techniques are critical for structural confirmation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination, providing bond lengths, angles, and packing interactions (e.g., N–H⋯O hydrogen bonds). Complementary techniques include NMR (for functional group analysis), FT-IR (amide C=O stretch at ~1650–1700 cm), and LC-MS for molecular weight confirmation .
Q. What solvent systems are suitable for solubility and crystallization?
The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves in DMSO, chloroform, or methanol. Crystallization is achieved via slow evaporation from dichloromethane/methanol mixtures, yielding crystals suitable for SCXRD. Solvent selection impacts crystal morphology and purity .
Q. What are its primary research applications?
It serves as a scaffold for designing enzyme inhibitors (e.g., cyclooxygenase, kinases) due to its pyrazole and isoindole moieties, which mimic pharmacophores in NSAIDs. Additionally, its hydrogen-bonding capacity makes it a ligand for coordination chemistry studies .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires precise stoichiometric ratios (1:1 amine:carboxylic acid), inert atmospheres to prevent hydrolysis, and catalytic DMAP to enhance coupling efficiency. Kinetic studies using NMR monitoring can identify intermediate formation and guide temperature adjustments (e.g., maintaining 273 K to suppress side reactions) .
Q. What conformational dynamics influence its bioactivity?
SCXRD data reveal that steric repulsion between the pyrazole and isoindole rings creates dihedral angles of 64–80°, affecting binding to enzyme active sites. Hydrogen-bonded dimers (R(10) motifs) stabilize the crystal lattice but may reduce solubility in aqueous media .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Discrepancies in amide conformation (e.g., planar vs. twisted) can arise from solution vs. solid-state environments. Use variable-temperature NMR to assess rotational barriers and compare with DFT-optimized geometries. SCXRD should be prioritized for definitive spatial arrangements .
Q. What computational methods aid in studying its interactions?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-protein interactions, focusing on hydrogen bonds and π-π stacking. DFT calculations (B3LYP/6-31G*) predict electronic properties and reactive sites for derivatization .
Q. How does pH affect its stability in biological assays?
The compound degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the amide bond. Use buffered solutions (pH 6–8) for in vitro studies and monitor stability via HPLC-UV at 254 nm over 24-hour periods .
Q. What strategies guide structure-activity relationship (SAR) studies?
Introduce substituents at the pyrazole C-5 or isoindole N-2 positions to modulate electronic and steric effects. Evaluate derivatives using enzyme inhibition assays (IC) and correlate with Hammett constants or LogP values to establish SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
